REACTION_CXSMILES
|
O1CCC(C[N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[Cl:17])[C:10]([C:18]([NH2:20])=[O:19])=[CH:9]2)CC1.Cl[C:22]([S:24]Cl)=[O:23]>O1CCCC1>[O:23]1[CH2:22][CH2:9][CH:10]([CH2:18][C:13]2[CH:12]=[C:11]3[C:16](=[C:15]([Cl:17])[CH:14]=2)[NH:8][CH:9]=[CH:10]3)[CH2:11][CH2:12]1.[O:19]1[CH:18]=[N:20][S:24][C:22]1=[O:23]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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O1CCC(CC1)CN1C=C(C2=CC=CC(=C12)Cl)C(=O)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)SCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CC=1C=C2C=CNC2=C(C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(SN=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |